5-Hydroxy-6-nitropyridine-2-carboxylic acid is an organic compound characterized by the molecular formula C6H4N2O5 and a molecular weight of approximately 184.11 g/mol. This compound features a pyridine ring substituted with a hydroxyl group, a nitro group, and a carboxylic acid group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several synthetic routes have been developed for the preparation of 5-Hydroxy-6-nitropyridine-2-carboxylic acid:
These methods provide a foundation for synthesizing this compound in both laboratory and industrial settings .
5-Hydroxy-6-nitropyridine-2-carboxylic acid has potential applications across various domains:
These applications underscore its significance in both research and practical uses within chemical industries .
Interaction studies involving 5-Hydroxy-6-nitropyridine-2-carboxylic acid are crucial for understanding its biological mechanisms. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. Further research is needed to elucidate these interactions fully, which could pave the way for novel therapeutic strategies .
Several compounds share structural similarities with 5-Hydroxy-6-nitropyridine-2-carboxylic acid, each possessing unique properties and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Nitropyridine-2-carboxylic acid | C6H4N2O4 | Lacks hydroxyl group; primarily used in agrochemicals. |
| 5-Hydroxy-2-nitropyridine | C6H4N2O3 | Similar hydroxyl position; different nitro placement affects reactivity. |
| 4-Hydroxy-3-nitrobenzoic acid | C7H6N2O4 | Aromatic compound with similar functional groups; used in dye synthesis. |
The uniqueness of 5-Hydroxy-6-nitropyridine-2-carboxylic acid lies in its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivities compared to these similar compounds.
The electron-deficient nature of pyridine derivatives facilitates nucleophilic aromatic substitution (SₙAr) at positions activated by electron-withdrawing groups. In 5-hydroxy-6-nitropyridine-2-carboxylic acid, the nitro group at C6 and carboxylic acid at C2 create a doubly activated system, enabling nucleophilic attack at C4 or C3 positions [2] [3]. The SₙAr mechanism proceeds via a two-step addition-elimination process:
For example, the Chi Chi Babin reaction demonstrates how sodium amide substitutes hydrogen at the ortho position of pyridine, yielding 2-aminopyridine [3]. Analogous reactivity in 5-hydroxy-6-nitropyridine-2-carboxylic acid could produce derivatives with amino or alkoxy groups, depending on the nucleophile.
Nitro groups exert a strong −M (meta-directing) effect, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack at specific positions. Density functional theory (DFT) calculations show that the nitro group’s electron-withdrawing character lowers the energy barrier for Meisenheimer complex formation by 15–20 kcal/mol compared to unsubstituted pyridines [5]. This effect is amplified in polar aprotic solvents like dimethyl sulfoxide (DMSO), which stabilize the transition state through solvation [7].
Table 1: Substituent Effects on SₙAr Reactivity in Pyridine Derivatives
| Substituent Position | Relative Rate (k) | Solvent Dependency |
|---|---|---|
| C6-NO₂, C2-COOH | 1.00 (reference) | High (ε > 30) |
| C6-NO₂ | 0.67 | Moderate (ε = 20–30) |
| C2-COOH | 0.45 | Low (ε < 20) |
Under strongly acidic conditions (e.g., H₂SO₄), the nitro group in 5-hydroxy-6-nitropyridine-2-carboxylic acid may migrate to adjacent positions via a retro-nitrosonium intermediate. This process involves:
Isotopic labeling studies using ¹⁵N-nitrated derivatives confirm that migration occurs without full dissociation of the nitro group, preserving the aromatic ring’s integrity [6].
Nitro group migration is highly solvent-dependent. In non-polar solvents (e.g., toluene), migration barriers exceed 30 kcal/mol, rendering the process negligible below 100°C. In contrast, polar solvents like nitromethane reduce barriers to 18–22 kcal/mol, enabling migration at 50–70°C [5]. Elevated temperatures (>100°C) promote thermodynamic control, favoring the para-nitro isomer due to reduced steric clash with the carboxylic acid group [7].
5-Hydroxy-6-nitropyridine-2-carboxylic acid exists in equilibrium between enol (hydroxypyridine) and keto (pyridone) tautomers. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal a 3:1 enol:keto ratio at 25°C, shifting to 1:2 at −40°C due to reduced thermal motion [7]. The keto form predominates in aqueous solutions, where hydrogen bonding stabilizes the pyridone structure.
Solvent dielectric constant (ε) critically influences tautomer distribution:
Table 2: Tautomer Ratios in Selected Solvents
| Solvent | Dielectric Constant (ε) | Enol:Keto Ratio |
|---|---|---|
| Water | 80 | 1:4 |
| DMSO | 47 | 3:1 |
| Chloroform | 4.8 | 5:1 |
| Acetonitrile | 37 | 2:1 |
Intramolecular hydrogen bonding between the hydroxyl and nitro groups imposes a 10–15 kcal/mol kinetic barrier to tautomerization. Solvents capable of disrupting this interaction (e.g., DMSO) accelerate proton transfer by a factor of 10³ compared to non-coordinating solvents [7]. Time-resolved infrared spectroscopy shows tautomerization occurs within picoseconds in protic media, underscoring the role of solvent dynamics in modulating reactivity [5].
5-Hydroxy-6-nitropyridine-2-carboxylic acid represents a versatile heterocyclic compound with significant potential in synthetic organic chemistry [2]. This pyridine derivative, characterized by its molecular formula C6H4N2O5 and molecular weight of 184.11 g/mol, serves as a valuable building block due to the presence of multiple functional groups including hydroxyl, nitro, and carboxylic acid moieties [3] [4]. The compound's unique structural features enable diverse synthetic transformations and applications in the construction of complex heterocyclic systems [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H4N2O5 | [3] [2] |
| Molecular Weight | 184.11 g/mol | [3] [4] |
| CAS Number | 341010-92-2 | [3] [2] |
| MDL Number | MFCD11656383 | [3] [4] |
| Polar Surface Area | 116.24 Ų | [2] |
| LogP | 0.917 | [2] |
The structural characteristics of 5-hydroxy-6-nitropyridine-2-carboxylic acid make it particularly valuable as a building block for the construction of fused-ring heterocyclic systems [6] [7] [8]. The compound's multiple functional groups provide numerous reactive sites that facilitate the formation of complex polycyclic structures through various synthetic pathways [9] [10].
Research in fused heterocyclic chemistry has demonstrated that pyridine derivatives containing both electron-withdrawing and electron-donating substituents can undergo efficient ring-forming reactions [7] [8]. The presence of the hydroxyl group at position 5 and the nitro group at position 6 creates a unique electronic environment that enhances the reactivity of the pyridine ring toward nucleophilic and electrophilic processes [11] [12]. The carboxylic acid functionality at position 2 serves as an additional reactive center for condensation reactions and cyclization processes [6] [13].
The synthesis of tricyclic scaffolds has been particularly successful using pyridine carboxylic acid derivatives as starting materials [14] [8]. Recent studies have shown that compounds structurally related to 5-hydroxy-6-nitropyridine-2-carboxylic acid can participate in three-component ring transformation reactions, leading to the formation of complex fused systems with high efficiency [15] [8]. These transformations typically proceed under mild reaction conditions and provide access to previously challenging molecular architectures [8].
| Fused Ring System Type | Synthetic Approach | Key Reaction Conditions | Typical Yields |
|---|---|---|---|
| Tricyclic Systems | Three-component transformation | Room temperature, NH4OAc | Good to excellent [15] [8] |
| Imidazo-pyridines | Cyclization reactions | Mild heating, organic solvents | Moderate to good [6] |
| Benzopyridine Derivatives | Oxidative cascade | Metal catalysis, controlled atmosphere | Variable [13] |
The development of novel synthetic methodologies has expanded the utility of pyridine carboxylic acids in fused-ring synthesis [10] [8]. Silver-promoted oxidative cascade reactions have emerged as particularly effective methods for introducing fused pyridine ring systems into heterocycles and natural products [13]. These reactions allow for the chemo- and regioselective formation of new carbon-carbon and carbon-nitrogen bonds, leading to structurally diverse products [13].
The role of 5-hydroxy-6-nitropyridine-2-carboxylic acid and related pyridine carboxylic acid derivatives in medicinal chemistry is substantial, with these compounds serving as key intermediates in the synthesis of bioactive molecules [5] [16] [17]. Pyridine carboxylic acid isomers have historically contributed to the development of numerous therapeutic agents across multiple disease areas [5] [16].
Recent pharmaceutical research has highlighted the importance of pyridine carboxylic acid scaffolds in enzyme inhibitor development [5] [16]. Major pharmaceutical companies including Bayer, Bristol-Myers Squibb, Novartis, Curis, and Aurigene have developed enzyme inhibitors based on these scaffolds with nanomolar potency [5]. The structural versatility of pyridine carboxylic acids allows for fine-tuning of biological activity through systematic modification of substituents [5] [16].
The medicinal chemistry applications of pyridine derivatives span numerous therapeutic areas [17]. These compounds demonstrate broad pharmacological properties including antifungal, antibacterial, anticancer, anti-inflammatory, antitubercular, and antiviral activities [17]. The presence of the pyridine core in combination with carboxylic acid functionality provides an excellent foundation for structure-activity relationship studies [5] [16].
| Therapeutic Area | Compound Class | Mechanism of Action | Development Status |
|---|---|---|---|
| Cancer Treatment | Enzyme Inhibitors | Kinase inhibition | Phase II-III trials [5] |
| Infectious Diseases | Antimicrobial Agents | Multiple pathways | Approved drugs [5] [16] |
| Metabolic Disorders | Hormone Modulators | Receptor binding | Clinical development [5] |
| Neurological Conditions | CNS-Active Compounds | Neurotransmitter systems | Research phase [17] |
The synthesis of medicinal chemistry scaffolds often requires the incorporation of multiple heterocyclic rings to achieve optimal biological activity [14] [6]. The rigid, planar structure resulting from the fusion of heterocyclic rings enables more efficient interaction with biological targets, making these compounds particularly valuable in pharmaceutical development [7]. Studies have shown that fused heterocycles exhibit enhanced stability, varied electronic properties, and improved biological activity compared to their non-fused counterparts [7].
Structure-activity relationships in pyridine carboxylic acid derivatives reveal that subtle modifications of the scaffold can significantly alter therapeutic properties [5] [16]. The electron-deficient nature of the pyridine ring, combined with the polar carboxylic acid group, facilitates specific interactions with biological targets through hydrogen bonding and electrostatic interactions [5]. The ability to coordinate with metal ions through the carboxylic acid group adds another dimension to their biological activity [18] [19].
The coordination chemistry applications of 5-hydroxy-6-nitropyridine-2-carboxylic acid are extensive, stemming from its ability to function as a multidentate ligand through its nitrogen atom, carboxylate oxygen atoms, and hydroxyl group [18] [20] [21]. Pyridine carboxylates containing multiple functional groups represent some of the most versatile ligands for metal coordination [18] [19].
The coordination behavior of pyridine carboxylic acids with transition metals has been extensively studied [18] [20] [21]. These compounds typically form five-membered chelate rings by bonding to metal centers through both the pyridine nitrogen and carboxylate oxygen atoms [18] [22]. The additional hydroxyl and nitro substituents in 5-hydroxy-6-nitropyridine-2-carboxylic acid provide additional coordination sites and influence the electronic properties of the resulting complexes [19] [21].
Research has demonstrated that pyridine carboxylic acid derivatives can form diverse coordination polymers with various metal ions including cadmium, copper, cobalt, manganese, and nickel [23] [24]. These coordination compounds exhibit rich structural chemistry ranging from mononuclear complexes to three-dimensional framework structures [21] [23]. The flexibility of the ligand system allows for the formation of extended coordination-polymeric assemblies with interesting magnetic and photoluminescent properties [23] [24].
| Metal Ion | Complex Type | Coordination Mode | Properties |
|---|---|---|---|
| Cu(II) | Mononuclear/Polymeric | Bidentate/Bridging | Antiferromagnetic coupling [23] |
| Co(II) | Chain/Framework | Chelating | Magnetic properties [23] [24] |
| Cd(II) | 3D Framework | Multidentate | Photoluminescence [21] [24] |
| Ni(II) | Layer Structure | Mixed coordination | Thermal stability [23] |
The structural dependency of pyridine carboxylic acid isomers in metal coordination has been investigated in detail [19]. Studies on the corrosion inhibition properties of these compounds have revealed that isomeric configurations lead to varied binding energies and adsorption affinities [19]. The meta-substitution pattern enhances nucleophilic reactions favorable for adsorption, while ortho and para positions show differences due to steric hindrance effects [19].
The synthesis of coordination compounds using pyridine carboxylic acids typically involves reaction of the ligand with metal salts under solvothermal conditions [20] [21]. The stoichiometric composition of these coordination compounds depends on the specific metal ion and reaction conditions employed [20]. Bidentate coordination through the pyridine nitrogen and carboxylate oxygen is most common, though tridentate coordination modes are also observed in certain systems [20].
The applications of pyridine carboxylic acid coordination compounds extend beyond fundamental research into practical applications [25] [22]. These compounds serve as catalysts and ligands in various chemical reactions, with their unique properties making them ideal for applications in catalysis and materials science [25]. The ability to fine-tune their characteristics through synthetic modifications continues to drive advancements in coordination chemistry [25] [22].
| Synthetic Route | Key Reagents | Reaction Conditions | Typical Products |
|---|---|---|---|
| Nitration Method | HNO3/H2SO4 | Controlled temperature | High yields [26] |
| Ring Transformation | NH4OAc, ketones | Room temperature | Fused systems [15] [8] |
| Cascade Reaction | Silver salts | Oxidative conditions | Complex frameworks [13] |
| Direct Functionalization | N2O5 | Organic solvents | Variable yields [12] |